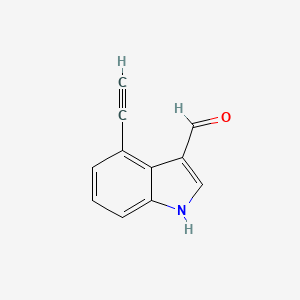

1H-Indole-3-carboxaldehyde, 4-ethynyl-

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1H-Indole-3-carboxaldehyde, 4-ethynyl- is a useful research compound. Its molecular formula is C11H7NO and its molecular weight is 169.183. The purity is usually 95%.

BenchChem offers high-quality 1H-Indole-3-carboxaldehyde, 4-ethynyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1H-Indole-3-carboxaldehyde, 4-ethynyl- including the price, delivery time, and more detailed information at info@benchchem.com.

Mécanisme D'action

Target of Action

It’s known that indole derivatives are essential entities and could be found in many natural products like indole alkaloids, fungal, and marine organisms . They are ideal precursors for the synthesis of active molecules .

Mode of Action

1h-indole-3-carbaldehyde and its derivatives are essential and efficient chemical precursors for generating biologically active structures . They are known to participate in multicomponent reactions (MCRs), which offer access to complex molecules .

Biochemical Pathways

It’s known that indole derivatives are involved in the synthesis of a variety of biologically active compounds and indole alkaloids .

Result of Action

It’s known that indole derivatives have diverse biological activities .

Action Environment

It’s known that the synthesis of indole derivatives can be influenced by various factors in the reaction environment .

Activité Biologique

1H-Indole-3-carboxaldehyde, 4-ethynyl- is a compound that has garnered attention in recent years for its diverse biological activities and potential therapeutic applications. This article discusses its synthesis, biological mechanisms, and various case studies highlighting its efficacy in different biological contexts.

Molecular Formula : C11H7NO

Molecular Weight : 169.18 g/mol

IUPAC Name : 4-ethynyl-1H-indole-3-carbaldehyde

Canonical SMILES : C#CC1=C2C(=CC=C1)NC=C2C=O

These properties indicate that the compound belongs to the indole family, which is known for its significant role in pharmacology and biochemistry.

Biological Activities

1H-Indole-3-carboxaldehyde, 4-ethynyl- exhibits a range of biological activities, making it a valuable compound in medicinal chemistry. Here are some key findings:

Antimicrobial Activity

Research has shown that indole derivatives can inhibit microbial growth. For instance, studies indicate that these compounds can act against various pathogens by disrupting their cellular functions. The mechanism often involves interference with DNA replication and transcription processes .

Anti-inflammatory Effects

Recent studies have demonstrated that this compound can significantly reduce inflammation. In vitro experiments using RAW264.7 macrophage cells showed that treatment with 1H-Indole-3-carboxaldehyde, 4-ethynyl- decreased the expression of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β when induced by lipopolysaccharides (LPS) . This suggests a potential role in managing inflammatory diseases.

Antioxidant Properties

The compound has also been noted for its antioxidant capabilities. It has been shown to reduce reactive oxygen species (ROS) levels in various cell types, which is crucial for protecting cells from oxidative stress-related damage .

The biological activity of 1H-Indole-3-carboxaldehyde, 4-ethynyl- can be attributed to several mechanisms:

- Cell Signaling Modulation : The compound influences signaling pathways associated with inflammation and oxidative stress. Specifically, it activates the aryl hydrocarbon receptor (AhR), which plays a critical role in regulating immune responses and cellular homeostasis .

- Influence on Gene Expression : By modulating the expression of genes involved in inflammatory responses, this compound can effectively mitigate conditions like ulcerative colitis and other inflammatory bowel diseases .

Study on Intestinal Inflammation

A study conducted on mice demonstrated that treatment with indole-3-carboxaldehyde alleviated symptoms of intestinal inflammation induced by DSS (dextran sulfate sodium). The results showed improved colon length and reduced pathological damage due to the compound's anti-inflammatory effects .

Antimicrobial Testing

In another investigation, derivatives of indole were tested against various bacterial strains. The results indicated promising antimicrobial activity, suggesting that these compounds could be developed into new antibiotics or adjunct therapies for resistant infections .

Summary of Biological Activities

| Activity Type | Effect Observed | Mechanism |

|---|---|---|

| Antimicrobial | Inhibition of microbial growth | Disruption of DNA replication |

| Anti-inflammatory | Reduced cytokine levels | Modulation of signaling pathways |

| Antioxidant | Decreased ROS levels | Activation of antioxidant response genes |

Future Directions

The ongoing research into 1H-Indole-3-carboxaldehyde, 4-ethynyl- suggests numerous avenues for future exploration:

- Therapeutic Applications : Further studies are needed to explore its potential as a therapeutic agent for inflammatory diseases and infections.

- Synthesis of Derivatives : Investigating the synthesis of novel derivatives may enhance its efficacy or reduce toxicity.

Propriétés

IUPAC Name |

4-ethynyl-1H-indole-3-carbaldehyde |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7NO/c1-2-8-4-3-5-10-11(8)9(7-13)6-12-10/h1,3-7,12H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUJQSVKLXYNUSG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=C2C(=CC=C1)NC=C2C=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.